molecular formula C13H19ClN4O2 B1352730 Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate CAS No. 313654-83-0

Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate

Cat. No. B1352730
Key on ui cas rn: 313654-83-0
M. Wt: 298.77 g/mol
InChI Key: IJINSJSWDSHUBL-UHFFFAOYSA-N
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Patent
US08013156B2

Procedure details

To a round bottom flask equipped with a magnetic stir bar was added 3,4-Dichloro-pyrazine (3 g, 20.1 mmol, 1.0 eq.), dry DMF (20 mL) and piperazine-1-carboxylic acid tert-butyl ester (7.3 g, 40 mmol, 2 eq). The reaction mixture was heated to 90° C. and allowed to stir for 4 hours. After allowing the reaction to return to room temperature water (100 mL) was added and the product extracted with DCM (2×200 mL). The organic layer was washed 1 N HCl (2×) and brine (2×) and dried over NaSO4. After removing the solvent the product was isolated as an orange oil (6 g, 80%).
Name
3,4-Dichloro-pyrazine
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Yield
80%

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2]1[N:7](Cl)[CH:6]=[CH:5][N:4]=[CH:3]1.CN(C=O)C.[C:14]([O:18][C:19]([N:21]1[CH2:26][CH2:25][NH:24][CH2:23][CH2:22]1)=[O:20])([CH3:17])([CH3:16])[CH3:15]>O>[C:14]([O:18][C:19]([N:21]1[CH2:26][CH2:25][N:24]([C:3]2[C:2]([Cl:1])=[N:7][CH:6]=[CH:5][N:4]=2)[CH2:23][CH2:22]1)=[O:20])([CH3:17])([CH3:15])[CH3:16]

Inputs

Step One
Name
3,4-Dichloro-pyrazine
Quantity
3 g
Type
reactant
Smiles
ClC1C=NC=CN1Cl
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
7.3 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCNCC1
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
to stir for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a round bottom flask equipped with a magnetic stir bar
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
to return to room temperature
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the product extracted with DCM (2×200 mL)
WASH
Type
WASH
Details
The organic layer was washed 1 N HCl (2×) and brine (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over NaSO4
CUSTOM
Type
CUSTOM
Details
After removing the solvent the product

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=NC=CN=C1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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